8-Azido-cyclic AMP
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Overview
Description
8-Azidoadenosine3 is a derivative of adenosine, where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by an azido group. This modification imparts unique properties to the compound, making it valuable in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoadenosine3 typically involves the introduction of an azido group to the adenine nucleobase. One common method is the nucleophilic substitution reaction, where an azide ion (N₃⁻) replaces a leaving group, such as a halide, on the adenine ring. This reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .
Industrial Production Methods: While specific industrial production methods for 8-Azidoadenosine3 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds .
Chemical Reactions Analysis
Types of Reactions: 8-Azidoadenosine3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Click Chemistry:
Common Reagents and Conditions:
Nucleophilic Substitution: Azide salts (e.g., sodium azide) in polar aprotic solvents.
Reduction: Reducing agents like LiAlH₄ or palladium on carbon (Pd/C) with hydrogen gas.
Click Chemistry: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Click Chemistry: Formation of triazoles.
Scientific Research Applications
8-Azidoadenosine3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Azidoadenosine3 involves its ability to covalently modify target molecules through the azido group. This modification can affect the function of proteins and nucleic acids by altering their structure and interactions. The azido group can also participate in click chemistry reactions, enabling the attachment of various functional groups to the compound .
Comparison with Similar Compounds
8-Azaadenosine: Another adenosine analog with an azido group at the 8th position.
8-Chloroadenosine: An adenosine analog with a chlorine atom at the 8th position.
8-Bromoadenosine: An adenosine analog with a bromine atom at the 8th position.
Uniqueness: 8-Azidoadenosine3 is unique due to its azido group, which imparts distinct reactivity, particularly in click chemistry and photoaffinity labeling. This makes it a versatile tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
6-(6-amino-8-azidopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N8O6P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-5(19)6-3(23-9)1-22-25(20,21)24-6/h2-3,5-6,9,19H,1H2,(H,20,21)(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLKBFMGWQTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N8O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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